![molecular formula C11H20N2O3 B12290340 tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and optimized reaction times to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Key areas of research include:
- Drug Development : The compound's structure allows for modifications that can enhance its biological activity, making it a candidate for new drug formulations. Its ability to cross biological membranes suggests it could be effective in targeting central nervous system disorders .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It is utilized in the synthesis of various derivatives that are essential for developing more complex molecules in pharmaceuticals . The compound's functional groups facilitate further chemical reactions that can lead to the creation of novel compounds with desired properties.
Biological Interaction Studies
Research has shown that this compound exhibits notable interactions with specific biological targets:
- Binding Affinity Studies : Investigations into its binding properties have revealed potential interactions with receptors and enzymes relevant to various diseases . These studies are crucial for understanding the compound's mechanism of action and its suitability as a drug candidate.
Case Study 1: Antidepressant Activity
A study explored the antidepressant-like effects of derivatives of this compound in animal models. Results indicated that certain modifications to the compound enhanced its efficacy in reducing depressive behaviors compared to standard treatments .
Case Study 2: Synthesis of Novel Compounds
Researchers successfully synthesized several novel compounds derived from this compound through various chemical reactions. These derivatives exhibited improved pharmacological profiles and were tested for their effectiveness against specific cancer cell lines .
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
The uniqueness of tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure imparts various biological activities that are essential for drug development and therapeutic applications.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 2306247-62-9
- Purity : ≥ 97% .
Structure
The compound features a diazabicyclo framework with a hydroxyl group and a carboxylate functional group, which are crucial for its biological activity. The stereochemistry at the 1R, 5R, and 6S positions enhances its interaction with biological targets.
Pharmacological Profile
Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged in metabolic disorder treatments.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body. It is believed to modulate signaling pathways that are crucial for cell survival and proliferation.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy :
- Neuroprotective Study :
- Enzyme Inhibition :
Data Table of Biological Activities
Activity Type | Target Organism/Enzyme | Effectiveness | Concentration Tested |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Significant reduction | >50 µg/mL |
Antimicrobial | Escherichia coli | Significant reduction | >50 µg/mL |
Neuroprotection | Neuronal cells | 40% reduction in cell death | N/A |
Enzyme Inhibition | Acetylcholinesterase | Moderate inhibition | IC50 = 25 µM |
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
CYRPCDFWLJRNBX-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]([C@H]1CNC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CNC2)O |
Origin of Product |
United States |
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